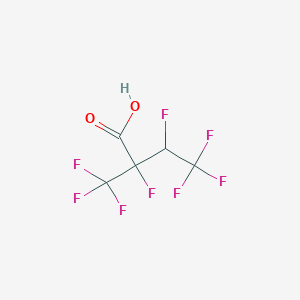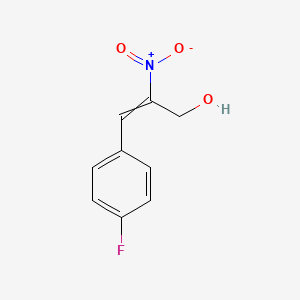![molecular formula C12H20N2O B14201721 (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol CAS No. 918968-59-9](/img/structure/B14201721.png)
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol is a chiral compound that features a pyridine ring and an amino alcohol moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyridine derivatives and chiral amines.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol moiety, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic properties.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Agriculture: May have applications in the development of agrochemicals.
作用機序
The mechanism of action of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol: Similar structure with a different position of the pyridine ring.
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-2-yl)ethyl]amino}butan-1-ol: Another isomer with the pyridine ring in a different position.
Uniqueness
The uniqueness of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol lies in its specific stereochemistry and functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers and other similar compounds.
特性
CAS番号 |
918968-59-9 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(1S)-1-pyridin-4-ylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12(8-15)14-10(3)11-4-6-13-7-5-11/h4-7,9-10,12,14-15H,8H2,1-3H3/t10-,12+/m0/s1 |
InChIキー |
VALQOQWAZDJKRE-CMPLNLGQSA-N |
異性体SMILES |
C[C@@H](C1=CC=NC=C1)N[C@H](CO)C(C)C |
正規SMILES |
CC(C)C(CO)NC(C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)

![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
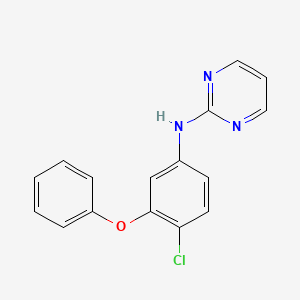

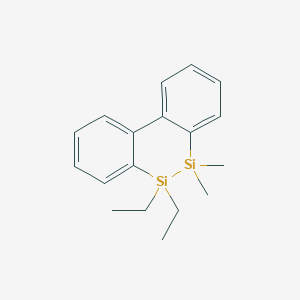
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
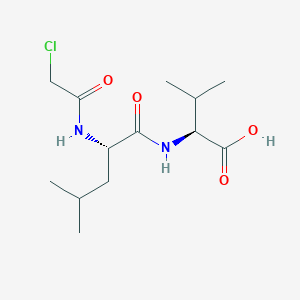
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
